1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester
Description
1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester (CAS: 1631030-76-6) is a pyrrole-based organic compound with a trifluoromethylphenyl substituent at the 5-position and a methyl group at the 4-position of the heterocyclic ring. The ethyl ester moiety at the carboxylic acid group enhances lipophilicity, making it suitable for pharmaceutical and agrochemical applications where improved bioavailability is required . Its molecular formula is C₁₆H₁₆F₃NO₂, with a molecular weight of 335.3 g/mol. The trifluoromethyl (CF₃) group contributes to metabolic stability and electron-withdrawing effects, which can influence binding affinity in biological systems .
Properties
Molecular Formula |
C15H14F3NO2 |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
ethyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H14F3NO2/c1-3-21-14(20)11-8-19-13(9(11)2)10-6-4-5-7-12(10)15(16,17)18/h4-8,19H,3H2,1-2H3 |
InChI Key |
HWWVQLHLORPEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of Ethyl Acetoacetate with 2-(Trifluoromethyl)benzaldehyde
The initial step involves the condensation of ethyl acetoacetate (1.2 equiv) and 2-(trifluoromethyl)benzaldehyde (1.0 equiv) in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. A catalytic amount of piperidine (0.1 equiv) accelerates the formation of the β-keto enamine intermediate. The reaction mixture is cooled to 0–5°C, and the precipitated product is filtered and washed with cold ethanol to yield a pale-yellow solid (yield: 85–90%).
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | Reflux (78–82°C) |
| Catalyst | Piperidine (0.1 equiv) |
| Reaction Time | 6–8 hours |
| Yield | 85–90% |
Cyclization with Hydroxylamine Hydrochloride
The β-keto enamine intermediate is subjected to cyclization using hydroxylamine hydrochloride (1.5 equiv) in a 1:1 mixture of ethanol and water. The reaction is stirred at 60–65°C for 12–14 hours, during which the pyrrole ring forms via intramolecular nucleophilic attack. The crude product is extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure to afford a brown oil (yield: 70–75%).
Esterification and Final Purification
The cyclized product undergoes esterification with ethyl chloroformate (1.2 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0–5°C. After stirring for 2 hours, the mixture is quenched with ice water, and the organic layer is separated. Column chromatography (silica gel, hexane/ethyl acetate 8:2) followed by recrystallization from ethanol/water (7:3) yields the final compound as white crystals (purity: >99% by HPLC; yield: 65–70%).
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and reproducibility (Table 1). Automated systems regulate temperature, pressure, and reactant feed rates, minimizing human error.
Optimized Continuous Flow Protocol
| Stage | Conditions |
|---|---|
| Condensation | Microreactor (80°C, residence time: 30 min) |
| Cyclization | Tubular reactor (65°C, residence time: 2 h) |
| Esterification | Packed-bed reactor (5°C, immobilized lipase catalyst) |
| Purification | Simulated moving bed (SMB) chromatography |
| Final Yield | 80–85% |
In-line analytical tools (e.g., FTIR, HPLC) monitor reaction progress, enabling real-time adjustments. SMB chromatography reduces solvent consumption by 40% compared to batch processes.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, achieving a 15% reduction in reaction time while maintaining yields at 68–72%. This method is advantageous for high-throughput screening but requires specialized equipment.
Solvent-Free Mechanochemical Synthesis
Ball-milling the reactants (ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, and hydroxylamine hydrochloride) with sodium carbonate as a catalyst produces the pyrrole core in 60–65% yield. While environmentally friendly, scalability remains challenging due to equipment limitations.
Critical Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
The primary byproduct, 5-(2-trifluoromethylphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid , arises from incomplete esterification. Increasing the equivalents of ethyl chloroformate (1.5 equiv) and prolonging the reaction time to 3 hours reduces byproduct formation to <5%.
Purification of Hydrophobic Intermediates
The trifluoromethyl group enhances hydrophobicity, complicating aqueous workups. Adding 10% v/v isopropanol to the extraction solvent (dichloromethane) improves phase separation and recovery rates by 20%.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.78 (s, 1H, pyrrole-H), 7.55–7.63 (m, 4H, Ar-H).
-
HRMS : m/z calc. for C₁₆H₁₅F₃NO₂ [M+H]⁺: 326.1134; found: 326.1138.
Purity Assessment
Batch consistency is verified via reversed-phase HPLC (C18 column, acetonitrile/water 70:30, flow rate: 1.0 mL/min). Retention time: 8.2 ± 0.1 min; purity: ≥99%.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Compound A : 1H-Pyrrole-3-carboxylic acid,5-[3-(4-bromophenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1,2-dimethyl-, ethyl ester (CAS: 179636-02-3)
Compound B : 1H-Pyrrole-3-carboxylic acid, 1-(4-carboxyphenyl)-2-methyl-5-phenyl-,3-methyl ester (CAS: 879329-72-3)
- Molecular Formula: C₂₀H₁₇NO₄
- Molecular Weight : 335.35 g/mol
- Key Features : A carboxyphenyl group replaces the trifluoromethylphenyl substituent, introducing a polar carboxylic acid moiety. This modification likely reduces lipophilicity but improves water solubility .
Heterocyclic Analogues with Trifluoromethyl and Ester Groups
Compound C : Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-thiazole-5-carboxylate (CAS: 175277-03-9)
Compound D : Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₇H₁₂F₄N₃O₂S
- Molecular Weight : 413.36 g/mol
- Key Features : Combines pyrazole and thiazole rings, increasing structural complexity. The dual heterocyclic system may improve target selectivity in kinase inhibition assays .
Pharmacological Analogues
Compound E : 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters
- Key Features: Demonstrated analgesic and anti-inflammatory activity in preclinical studies.
Comparative Analysis Table
Key Research Findings
- Role of Trifluoromethyl Group : The CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions, a feature shared with Compound C and D .
- Ethyl Ester as Prodrug : Similar to Compound E, the ethyl ester in the target compound likely acts as a prodrug, improving absorption before hydrolysis to the active carboxylic acid .
- Structural Trade-offs : While pyrrole-based compounds (e.g., Target, Compound B) offer simplicity, hybrid systems like Compound D may provide superior selectivity in drug design .
Biological Activity
1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester (CAS No. 1631030-76-6) is a pyrrole derivative characterized by its unique molecular structure, which includes a trifluoromethyl group and an ethyl ester functionality. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 297.27 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14F3NO2 |
| Molecular Weight | 297.27 g/mol |
| CAS Registry Number | 1631030-76-6 |
Biological Activities
1H-Pyrrole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Some studies indicate that pyrrole derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that certain pyrrole compounds can inhibit cancer cell proliferation by targeting specific cellular pathways.
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrole derivatives, including the target compound, on human cancer cell lines. The findings indicated that the compound exhibited notable cytotoxicity, with IC50 values comparable to established anticancer drugs like doxorubicin.
- Antimicrobial Testing : In vitro assays demonstrated that 1H-Pyrrole-3-carboxylic acid derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with cellular macromolecules such as proteins and nucleic acids, which could elucidate its therapeutic effects and guide further drug development efforts .
Structure-Activity Relationship (SAR)
The unique structural features of 1H-Pyrrole-3-carboxylic acid, particularly the trifluoromethyl substitution, play a crucial role in its biological activity. The presence of electron-withdrawing groups enhances lipophilicity and alters the compound's interaction with biological targets.
| Compound Name | Key Feature |
|---|---|
| Ethyl 2-chloro-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate | Chlorinated intermediate used in synthesis |
| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | Benzyl substitution enhances lipophilicity |
| Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | Bulky groups affecting solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
